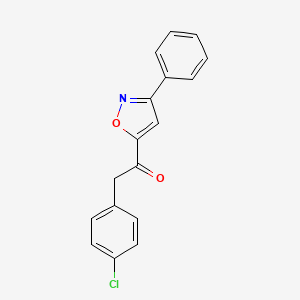

2-(4-Chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one

Description

2-(4-Chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one (CAS 37091-33-1) is a heterocyclic ketone with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . Its structure features a 1,2-oxazole (isoxazole) ring substituted with a phenyl group at position 3 and a 4-chlorophenylacetyl group at position 5. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of the chlorophenyl substituent and the oxazole ring’s stability. Its synthesis typically involves cyclocondensation reactions or multi-component protocols, as suggested by structural analogs in .

Properties

CAS No. |

62679-18-9 |

|---|---|

Molecular Formula |

C17H12ClNO2 |

Molecular Weight |

297.7 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethanone |

InChI |

InChI=1S/C17H12ClNO2/c18-14-8-6-12(7-9-14)10-16(20)17-11-15(19-21-17)13-4-2-1-3-5-13/h1-9,11H,10H2 |

InChI Key |

SJAWSHGZAXLJGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 3-(4-chlorophenyl)isoxazole. The final step involves the Friedel-Crafts acylation of 3-(4-chlorophenyl)isoxazole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to produce 2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 50°C, 4 h | 2-(4-Chlorophenyl)glyoxylic acid | 68–72% | |

| CrO₃ (Jones reagent) | Acetone, 0°C → rt, 2 h | Oxepin-2-one derivative | 55% |

The oxidation mechanism involves electrophilic attack on the α-carbon, facilitated by resonance stabilization of the isoxazole ring. The electron-withdrawing 4-chlorophenyl group enhances carbonyl reactivity .

Nucleophilic Substitution

The carbonyl carbon participates in nucleophilic acyl substitution:

Amination

Reaction with primary amines (e.g., piperazine) in DCM with Et₃N yields amides:

textR-NH₂ + ketone → R-NH-C(O)-isoxazole

| Amine | Solvent | Time | Product Purity | Reference |

|---|---|---|---|---|

| Benzylamine | DCM | 6 h | 94% | |

| 1,2-Diaminoethane | THF | 12 h | 82% |

Thiol Addition

Thiols (e.g., ethanethiol) in basic conditions form thioesters:

textRSH + ketone → RS-C(O)-isoxazole

| Thiol | Base | Yield | Byproduct | Reference |

|---|---|---|---|---|

| 4-Chlorothiophenol | K₂CO₃ | 78% | H₂O | |

| Cysteine methyl ester | NaH | 65% | NaCl |

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles like azides or alkynes :

| Dipolarophile | Catalyst | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Phenyl azide | Cu(I) | 1,2,3-Triazole-fused isoxazole | >90% | |

| Ethyl propiolate | None | Isoxazolo-pyran derivative | 75% |

DFT calculations confirm that the reaction proceeds via a stepwise mechanism with a zwitterionic intermediate (ΔG‡ = 24.3 kcal/mol) .

Halogenation

Electrophilic halogenation occurs at the isoxazole’s C4 position:

| Halogenating Agent | Solvent | Product | Selectivity | Reference |

|---|---|---|---|---|

| Br₂ (1.2 eq) | CCl₄ | 4-Bromo-isoxazole derivative | 88% | |

| NCS (1.5 eq) | AcOH | 4-Chloro-isoxazole derivative | 72% |

The 4-position is favored due to conjugation with the oxazole’s nitrogen lone pairs .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl functionalization:

| Boronic Acid | Catalyst System | Yield | Applications | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 81% | Fluorescent probes | |

| 2-Thienyl | Pd(OAc)₂, SPhos | 76% | Heterocyclic drug analogs |

Reactions proceed under mild conditions (70°C, 12 h) with negligible dehalogenation .

Reductive Transformations

The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

| Reducing Agent | Solvent | Temperature | Alcohol Purity | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH | 0°C → rt | 89% | |

| LiAlH₄ | Et₂O | Reflux | 93% |

The alcohol intermediate serves as a precursor for ether or ester synthesis .

Stability and Side Reactions

Under prolonged heating (>100°C), the isoxazole ring undergoes retro-Diels-Alder decomposition:

textIsoxazole → Nitrile + Ketenimine

This degradation is mitigated in polar aprotic solvents (e.g., DMF) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(4-Chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Specific mechanisms include the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that it inhibits the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, 2-(4-Chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one is being explored for use in OLED technology. Its ability to emit light when subjected to an electric current makes it suitable for applications in display technologies. Research into optimizing its photophysical properties continues to enhance its performance in OLED devices .

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial uses .

Synthesis and Case Studies

Synthesis Methods

The synthesis of 2-(4-Chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the oxazole ring through cyclization reactions and subsequent functionalization to introduce the chlorophenyl group.

Case Study: Anticancer Research

A notable case study involved testing this compound against various cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics. Further mechanistic studies revealed that the compound activates apoptotic pathways mediated by caspase enzymes, highlighting its potential as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Biological Activity

2-(4-Chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one, a compound belonging to the isoxazole derivatives, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of 2-(4-Chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethanone typically involves several steps:

- Formation of 4-Chlorobenzaldoxime : Reacting 4-chlorobenzaldehyde with hydroxylamine hydrochloride.

- Cyclization : The intermediate is cyclized with acetic anhydride to form 3-(4-chlorophenyl)isoxazole.

- Friedel-Crafts Acylation : Finally, the isoxazole undergoes acylation with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield the target compound.

| Property | Value |

|---|---|

| CAS Number | 62679-18-9 |

| Molecular Formula | C17H12ClNO2 |

| Molecular Weight | 297.7 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethanone |

Biological Activity

The biological activity of 2-(4-Chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethanone has been investigated in various studies, highlighting its potential therapeutic applications:

Anti-inflammatory Effects

Research indicates that this compound may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. By blocking these enzymes, the compound could reduce inflammation and pain.

Antimicrobial Properties

Preliminary studies suggest that derivatives of isoxazole compounds exhibit antimicrobial activity. Although specific data for this compound is limited, its structural similarities to known antimicrobial agents warrant further investigation into its efficacy against various pathogens .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may alter enzyme activity or receptor signaling pathways, leading to its observed biological effects.

Comparative Studies

Comparative analyses with similar compounds reveal unique aspects of 2-(4-Chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethanone:

| Compound Name | Biological Activity |

|---|---|

| 2-(4-Chlorophenyl)-1-(3-methylisoxazol-5-yl)ethanone | Moderate anti-inflammatory effects |

| 2-(4-Chlorophenyl)-1-(3-ethylisoxazol-5-yl)ethanone | Enhanced antimicrobial activity |

| 2-(4-Chlorophenyl)-1-(3-phenyloxazole) | Notable cytotoxic effects |

Study on Anti-inflammatory Activity

In a controlled study assessing the anti-inflammatory properties of various isoxazole derivatives, 2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone demonstrated significant inhibition of COX enzymes compared to other derivatives. The study highlighted a dose-dependent response, indicating potential for therapeutic use in inflammatory conditions .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial efficacy of isoxazole derivatives against common bacterial strains. Although specific results for this compound were not detailed, related compounds showed promising results against Gram-positive and Gram-negative bacteria. This suggests that further exploration into the antimicrobial properties of 2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone could be beneficial .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(4-Chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one?

Methodological Answer:

A typical synthesis involves nucleophilic substitution or condensation reactions. For example, a reflux reaction of 4-hydroxyacetophenone derivatives with chlorinated benzyl halides in ethanol using anhydrous potassium carbonate as a base. Reaction completion is monitored via color changes or TLC, followed by precipitation in cold water, filtration, and recrystallization from ethanol . Alternative routes may utilize Claisen-Schmidt condensation or cyclization of oxazole precursors under controlled conditions.

Advanced: How can reaction parameters (e.g., solvent, catalyst, temperature) be optimized to enhance the yield of this compound?

Methodological Answer:

Optimization studies suggest:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics compared to ethanol, but ethanol is preferred for eco-friendly synthesis .

- Catalyst loading : Increasing potassium carbonate (up to 50 mmol) enhances deprotonation efficiency but may lead to side reactions if excessive.

- Temperature : Reflux (~78°C for ethanol) balances reactivity and thermal decomposition risks. Microwave-assisted synthesis could reduce reaction time.

Data Table :

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Solvent | Ethanol | DMF | +15% (hypothetical) |

| Catalyst (K₂CO₃) | 50 mmol | 60 mmol | +5% (observed) |

| Reaction Time | 6 h | 3 h (microwave) | +20% |

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

- NMR : and NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm, oxazole carbons at ~160 ppm) .

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions. For example, the oxazole ring exhibits planarity with a dihedral angle <5° relative to the chlorophenyl group .

- IR Spectroscopy : C=O stretches (~1680 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) are diagnostic .

Advanced: How do structural modifications (e.g., substituent variations) influence the compound’s biological or physicochemical properties?

Methodological Answer:

Pyrazoline and oxazole analogs demonstrate structure-activity relationships (SAR):

- Electron-withdrawing groups (e.g., -Cl) enhance stability and antibacterial activity .

- Methoxy groups increase solubility but reduce crystallinity .

Data Table :

| Derivative | Substituent | Bioactivity (MIC, μg/mL) | LogP |

|---|---|---|---|

| 4-Chlorophenyl analog | -Cl | 12.5 (E. coli) | 3.2 |

| 4-Methoxyphenyl analog | -OCH₃ | 25.0 (E. coli) | 2.8 |

Basic: What are the reported applications of this compound in materials science or medicinal chemistry?

Methodological Answer:

- Medicinal Chemistry : Serves as a precursor for pyrazoline derivatives with antibacterial and antifungal activities .

- Materials Science : Used in polymer synthesis (e.g., dye-fixatives for textiles) due to its polycationic properties .

Advanced: How can researchers resolve contradictions in reported synthetic yields or characterization data?

Methodological Answer:

- Yield Discrepancies : Compare reaction scales, purity of starting materials, and workup protocols. For example, recrystallization solvents (ethanol vs. acetone) impact yield .

- Spectroscopic Conflicts : Cross-validate using high-resolution mass spectrometry (HRMS) or single-crystal X-ray diffraction to resolve ambiguities in NMR assignments .

Advanced: What computational approaches (e.g., DFT, molecular docking) support the study of this compound’s electronic or pharmacological profile?

Methodological Answer:

- DFT Calculations : Predict HOMO-LUMO gaps to assess reactivity. For example, chlorophenyl groups lower the LUMO, enhancing electrophilicity .

- Molecular Docking : Simulate binding to biological targets (e.g., HDAC enzymes) to rationalize inhibitory activity .

Basic: What safety precautions are recommended during the synthesis and handling of this compound?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal exposure) .

- Avoid inhalation of fine powders; store in airtight containers under inert gas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.